molecular formula C11H12N2OS B258205 3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B258205
M. Wt: 220.29 g/mol
InChI Key: QAULFFQNXDODGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that has a thieno ring fused to its structure.

Mechanism of Action

The mechanism of action of 3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells, on the other hand, are inhibited by this compound, leading to a reduction in the production of inflammatory cytokines. In addition, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of activities, making it a promising candidate for drug development. However, one limitation of using this compound is its complex structure, which may make it difficult to synthesize and modify for specific applications.

Future Directions

There are several future directions for research on 3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, future research could focus on optimizing the synthesis method for this compound, which may improve its yield and purity.

Synthesis Methods

The synthesis method for 3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophenol and ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is cyclized to give the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anticonvulsant activities. In addition, this compound has been investigated for its potential use as a neuroprotective agent and a therapeutic agent for Alzheimer's disease.

properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-13-6-12-10-9(11(13)14)7-4-2-3-5-8(7)15-10/h6H,2-5H2,1H3

InChI Key

QAULFFQNXDODGO-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=O)C3=C(S2)CCCC3

Canonical SMILES

CN1C=NC2=C(C1=O)C3=C(S2)CCCC3

Origin of Product

United States

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